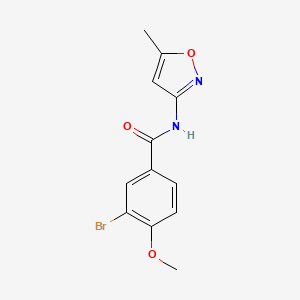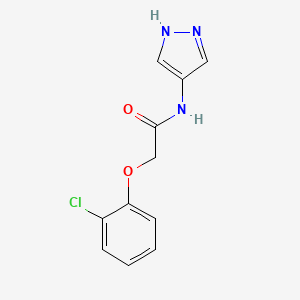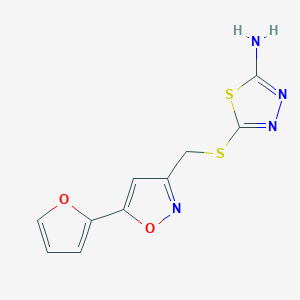
3-(n-Ethyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(n-Ethyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid is a complex organic compound that features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Ethyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid typically involves the formation of the thiazolidine ring followed by the introduction of the acetamido and propanoic acid groups. One common method involves the reaction of ethylamine with a thiazolidine-4-one derivative under acidic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(n-Ethyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogenating agents or nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Aplicaciones Científicas De Investigación
3-(n-Ethyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazolidine ring.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in research to understand the mechanisms of action of thiazolidine derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(n-Ethyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid involves its interaction with specific molecular targets in biological systems. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Thiazole derivatives: Thiazole compounds also contain sulfur and nitrogen atoms in a five-membered ring and are known for their diverse biological activities.
Uniqueness
3-(n-Ethyl-2-(4-oxothiazolidin-3-yl)acetamido)propanoic acid is unique due to the specific arrangement of functional groups around the thiazolidine ring, which can influence its reactivity and biological activity. The presence of the acetamido and propanoic acid groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H16N2O4S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
3-[ethyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-2-11(4-3-10(15)16)8(13)5-12-7-17-6-9(12)14/h2-7H2,1H3,(H,15,16) |
Clave InChI |
NNEDHHXLGMARFN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=O)O)C(=O)CN1CSCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14910313.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
![2,4-Dimethylpyrimido[1,2-a]benzimidazole](/img/structure/B14910320.png)
![Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B14910325.png)

![(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one](/img/structure/B14910333.png)

![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)


![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)


